ETHYL 4-{[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Overview
Description
Ethyl 4-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate is a complex organic compound that features a quinoline core, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactionsThe final step involves the formation of the piperazine ring and its subsequent esterification with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-methoxyphenyl)-1-piperazinecarboxylate
- Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
- 4-Methoxyphenethyl isocyanate
Uniqueness
Ethyl 4-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate is unique due to its combination of a quinoline core and a piperazine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-[2-(4-methoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-3-31-24(29)27-14-12-26(13-15-27)23(28)20-16-22(17-8-10-18(30-2)11-9-17)25-21-7-5-4-6-19(20)21/h4-11,16H,3,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSFFHHZKQSXEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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